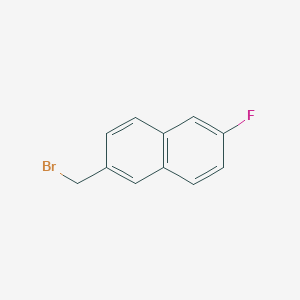

2-(Bromomethyl)-6-fluoronaphthalene

Übersicht

Beschreibung

2-(Bromomethyl)-6-fluoronaphthalene is a useful research compound. Its molecular formula is C11H8BrF and its molecular weight is 239.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-(Bromomethyl)-6-fluoronaphthalene serves as a crucial intermediate in the synthesis of various organic compounds. It is particularly useful for:

- Substitution Reactions : The bromomethyl group can participate in nucleophilic substitution reactions, facilitating the formation of substituted naphthalene derivatives.

- Functionalization : The presence of fluorine enhances the electrophilicity of the aromatic system, enabling further functionalization and modification of the naphthalene structure.

Pharmaceutical Development

This compound is involved in the synthesis of biologically active molecules, including:

- Nicotinic Acid Receptor Compounds : It acts as an intermediate for synthesizing drugs targeting lipid abnormalities, particularly in patients with kidney disease. These drugs can effectively lower low-density lipoprotein (LDL) and very-low-density lipoprotein (VLDL) levels while increasing high-density lipoprotein (HDL) levels .

- Pain Management Agents : Research indicates its potential role in synthesizing pyrrole-based analgesics, which have shown effectiveness in treating chronic pain .

Liquid Crystal Technology

This compound is utilized in developing liquid crystal materials due to its:

- High Optical Anisotropy : The compound exhibits significant birefringence, making it suitable for applications in display technologies.

- Low Limiting Voltage : Liquid crystals incorporating this compound can achieve lower operational voltages while maintaining high responsiveness, which is critical for modern display applications .

Analytical Chemistry

The compound has been employed in analytical methods, such as:

- Gas Chromatography-Mass Spectrometry (GC-MS) : It is used for derivatizing fluoride ions in biological samples, enabling sensitive detection and quantification of fluoride levels in plasma and urine .

Case Studies

Eigenschaften

Molekularformel |

C11H8BrF |

|---|---|

Molekulargewicht |

239.08 g/mol |

IUPAC-Name |

2-(bromomethyl)-6-fluoronaphthalene |

InChI |

InChI=1S/C11H8BrF/c12-7-8-1-2-10-6-11(13)4-3-9(10)5-8/h1-6H,7H2 |

InChI-Schlüssel |

FQNISYMJARSLPX-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1CBr |

Kanonische SMILES |

C1=CC2=C(C=CC(=C2)F)C=C1CBr |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.